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molecular formula C6H7F3N2 B1316436 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 79080-31-2

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1316436
M. Wt: 164.13 g/mol
InChI Key: LGTRXZPAYGKNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04954164

Procedure details

Into 100 ml of an ethanolic solution of 25 g (0.16 mol) of trifluoroacetylacetone, there was added dropwise 7.4 g (0.16 mol) of methylhydrazine. After stirring at room temperature for 3 hours, the mixture was left to stand overnight and the solvent was evaporated to give 19.2 g of 1,5-dimethyl-3-trifluoromethylpyrazole as an oil. Following then the procedures as Reference example 1, this product was allowed to react with chlorosulfonic acid and then with thionyl chloride to obtain 29 g of 1,5-dimethyl-3-trifluoromethylpyrazole-4-sulfonyl-chloride, which was in turn reacted with aqueous ammonia (28%) in tetrahydrofuran to give 21.5 g of 1,5-dimethyl-3-trifluoromethylpyrazole-4-sulfonamide melting at 204°-206° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
7.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([CH2:5][C:6](=O)[CH3:7])=O.[CH3:11][NH:12][NH2:13]>>[CH3:11][N:12]1[C:6]([CH3:7])=[CH:5][C:3]([C:2]([F:10])([F:9])[F:1])=[N:13]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(C(=O)CC(C)=O)(F)F
Name
methylhydrazine
Quantity
7.4 g
Type
reactant
Smiles
CNN
Name
ethanolic solution
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C=C1C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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